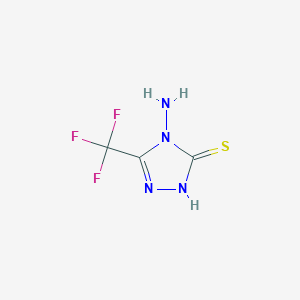

4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3N4S/c4-3(5,6)1-8-9-2(11)10(1)7/h7H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUZXHZTENNONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=S)N1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381707 | |

| Record name | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24848-20-2 | |

| Record name | 24848-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Optimization

A study optimizing this method identified dichloromethane (CHCl) as the optimal solvent, achieving 49% yield at room temperature with triethylamine (NEt) as the base (Table 1).

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CHCl | NEt | 25 | 49 |

| THF | NEt | 25 | 8 |

| DMSO | NEt | 25 | 3 |

| Toluene | NEt | 25 | 0 |

Table 1 : Solvent effects on cycloaddition yield.

Gram-scale reactions demonstrated consistent yields (47–51%), highlighting industrial viability. Post-synthetic deprotection of Boc groups using trifluoroacetic acid (TFA) introduces the amino group with >90% efficiency.

Post-Synthetic Modification of Preformed Triazoles

Functionalization of preassembled triazole scaffolds provides an alternative route. For example, 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes nitration at position 4 using fuming nitric acid, followed by catalytic hydrogenation (H, Pd/C) to reduce the nitro group to an amine. While this two-step process achieves 65–70% overall yield, it requires stringent control over nitration conditions to avoid over-oxidation of the thiol group.

Industrial-Scale Synthesis Considerations

Large-scale production prioritizes cost-effectiveness and minimal waste. Continuous flow reactors enable precise control over cycloaddition exothermicity, reducing side reactions. A proposed industrial workflow involves:

-

Continuous generation of CFCN : From 2,2,2-trifluoroacetaldehyde oxime precursors.

-

In-line mixing with hydrazonyl chlorides : Ensuring stoichiometric balance.

-

Automated purification : Using centrifugal partition chromatography to isolate the product.

Environmental metrics for this route include an E-factor (kg waste/kg product) of 8.2, comparable to pharmaceutical industry standards.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclocondensation | 45–60 | 95 | Moderate | High (solvent use) |

| [3 + 2] Cycloaddition | 47–51 | 98 | High | Moderate |

| Post-Synthetic Modification | 65–70 | 90 | Low | High (toxic reagents) |

Table 2 : Performance metrics of synthetic routes.

The cycloaddition method excels in scalability and purity, whereas post-synthetic modification offers higher yields at the expense of environmental footprint.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the trifluoromethyl group.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenating agents or alkylating agents can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Antibacterial Activity

One of the most significant applications of this compound is in the development of antibacterial agents. Research indicates that derivatives of 1,2,4-triazole compounds exhibit potent inhibitory effects against metallo-beta-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in bacteria.

- Case Study : A study published in Pharmaceuticals demonstrated that derivatives of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol showed micromolar inhibitory potency against NDM-1 and VIM-2 MBLs . The compound's ability to coordinate with zinc ions in the active site of these enzymes enhances its effectiveness as an inhibitor.

| Compound | Inhibition Potency (µM) | Target Enzyme |

|---|---|---|

| CP 35 | 5.6 | NDM-1 |

| CP 56 | 4.1 | VIM-2 |

| CP 57 | 220 | NDM-1 |

Synergistic Effects

The compound also exhibits synergistic activity when combined with existing antibiotics, significantly reducing the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. For instance, selected compounds reduced the MIC of meropenem against NDM-1-producing strains by up to four-fold .

Fungicidal Properties

In addition to its antibacterial properties, triazole derivatives have been explored for their fungicidal activity. The presence of the thiol group enhances the compound's ability to penetrate fungal cell walls and disrupt cellular processes.

- Case Study : Research has indicated that triazole derivatives can effectively inhibit fungal pathogens in crops, suggesting potential use as agricultural fungicides .

Structure-Based Optimization

Recent studies have focused on optimizing the structure of triazole derivatives to enhance their biological activity. Molecular modeling techniques have been employed to predict interactions with target enzymes, guiding the design of more effective inhibitors .

Mechanism of Action

The mechanism of action of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃) enhance lipophilicity and membrane penetration, favoring antimicrobial applications .

- Electron-donating groups (e.g., -NH₂) improve antioxidant activity by stabilizing radical intermediates .

Antimicrobial Activity

- Trifluoromethyl Derivatives : Incorporated into epoxy resins (0.5–3.0% w/w) to inhibit microbial growth on coated surfaces .

- Chlorophenyl Analogues : Synthesized into thiadiazoles and thiadiazines, showing broad-spectrum activity against S. aureus and E. coli .

Antioxidant Capacity

Biological Activity

4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is with a CAS number of 24848-20-2. The compound is synthesized through various methods involving thiocarbohydrazide and trifluoroacetic acid, leading to high-purity products suitable for biological testing .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. In particular, this compound has shown promising results against multidrug-resistant bacteria.

Table 1: Antimicrobial Activity Against Various Bacteria

| Compound | Target Bacteria | MIC (μg/mL) | Synergistic Effect |

|---|---|---|---|

| CP 35 | E. coli (NDM-1 producer) | 32 | Yes |

| CP 56 | K. pneumoniae (NDM-1 producer) | 32 | Yes |

| CP 57 | Pseudomonas aeruginosa | Not tested | - |

The compounds were tested using the broth microdilution method. At a concentration of 32 μg/mL, they significantly reduced the minimum inhibitory concentration (MIC) of meropenem against NDM-1 producing strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies indicate that triazole derivatives exhibit selective cytotoxicity towards cancer cells compared to normal cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | IGR39 (Melanoma) | 10 | High |

| Compound B | MDA-MB-231 (Breast Cancer) | 15 | Moderate |

| Compound C | Panc-1 (Pancreatic Carcinoma) | 20 | Low |

In vitro assays revealed that certain derivatives were more effective against melanoma cells than others, indicating a potential for development as anticancer agents .

The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, the binding affinity of these compounds to metallo-beta-lactamases (MBLs) has been characterized through structure-based optimization studies. The presence of a trifluoromethyl group enhances hydrophobic interactions within the enzyme's active site .

Case Studies

A notable study involved the synthesis and evaluation of various triazole derivatives for their antibacterial and anticancer properties. One derivative demonstrated an IC50 value of less than 10 μM against melanoma cells while maintaining low toxicity towards normal fibroblast cells. This selectivity suggests a promising therapeutic window for further development .

Q & A

Q. What are the standard synthetic routes for preparing 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with trifluoromethyl-containing precursors. For example, analogous triazole-thiol derivatives are synthesized via cyclization of thiosemicarbazides or condensation reactions in alcoholic media under reflux . Optimization includes adjusting stoichiometry, solvent polarity (e.g., methanol or isopropanol), and reaction time. Characterization via elemental analysis, FTIR (to confirm thiol and amino groups), and UV-Vis spectroscopy is critical for verifying purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound and its derivatives?

Key methods include:

- FTIR : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, N-H stretches for amino groups).

- ¹H/¹³C NMR : Confirms substituent positions and purity (e.g., trifluoromethyl signals at ~110-120 ppm in ¹³C NMR).

- Elemental Analysis : Validates C, H, N, S content.

- UV-Vis Spectroscopy : Assesses electronic transitions, particularly for metal complexes . Advanced studies may incorporate mass spectrometry (ESI-MS) and X-ray crystallography for structural elucidation .

Q. How is the antiradical activity of this compound evaluated experimentally?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard. A solution of the compound (e.g., 1 × 10⁻³ to 1 × 10⁻⁴ M in ethanol) is mixed with DPPH, and absorbance at 517 nm is measured. Activity is quantified as % inhibition = [(A_control – A_sample)/A_control] × 100. Structure-activity relationships (SAR) are derived by comparing derivatives with varying substituents .

Advanced Research Questions

Q. How do coordination geometries of metal complexes with this ligand vary, and what factors influence their stability?

The ligand acts as a bidentate donor via sulfur (thiol) and nitrogen (amino) atoms. Cu(II) complexes often adopt square planar geometries (evidenced by magnetic susceptibility and electronic spectra), while Zn(II), Ni(II), and Cd(II) complexes favor tetrahedral or octahedral geometries. Stability is influenced by ligand denticity, metal ion size, and solvent polarity. FTIR shifts (e.g., S-M stretching at ~400-500 cm⁻¹) and conductivity measurements confirm coordination .

Q. What strategies are employed to resolve contradictions in structure-activity relationships (SAR) for antiradical or biological activity?

Discrepancies in SAR (e.g., reduced activity upon fluorobenzylidene substitution) are addressed by:

- Computational Modeling : DFT calculations to map electron density and HOMO-LUMO gaps.

- Concentration-Dependent Studies : Testing activity across concentrations (e.g., 10⁻³ to 10⁻⁶ M) to identify optimal efficacy thresholds.

- Steric/Electronic Analysis : Comparing substituent effects (e.g., electron-withdrawing CF₃ vs. electron-donating hydroxy groups) .

Q. How are derivatives of this compound optimized for targeted applications, such as metallo-β-lactamase inhibition?

Structure-based optimization involves:

- Schiff Base Formation : Condensation with aldehydes (e.g., 3-bromobenzaldehyde) to enhance binding affinity.

- Enzymatic Assays : Testing inhibitory activity against NDM-1/VIM-2 lactamases via IC₅₀ determination.

- Synergistic Studies : Combining derivatives with antibiotics (e.g., meropenem) to evaluate resistance reversal .

Q. What role does the trifluoromethyl group play in modulating physicochemical and biological properties?

The CF₃ group enhances lipophilicity (improving membrane permeability) and electron-withdrawing effects, stabilizing the triazole ring. This increases metabolic stability and binding to hydrophobic enzyme pockets. Comparative studies with non-fluorinated analogs show marked differences in bioactivity and solubility .

Methodological Considerations

Q. How are reaction intermediates monitored during multi-step synthesis?

Techniques include:

Q. What computational tools are used to predict the bioactive conformations of derivatives?

Molecular docking (AutoDock, Glide) and MD simulations (GROMACS) model interactions with targets (e.g., β-lactamases or free radicals). Pharmacophore mapping identifies critical substituent arrangements for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.